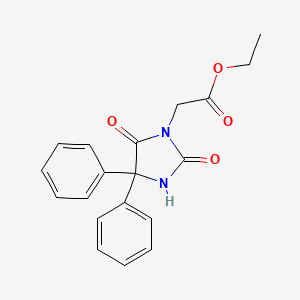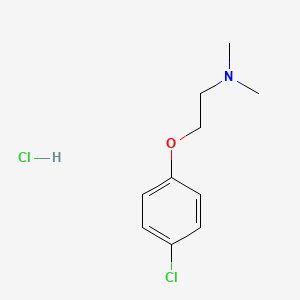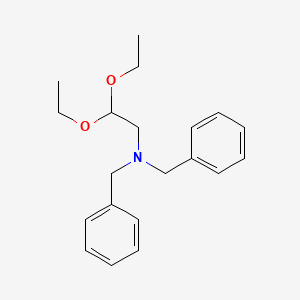![molecular formula C21H17NO2S2 B12008195 (5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 618074-26-3](/img/structure/B12008195.png)
(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one” is a mouthful, but its structure reveals its complexity. Let’s break it down:
- The compound contains a thiazolidin-4-one ring, which is a five-membered heterocycle with a sulfur atom and a carbonyl group.
- The chromenyl group (2H-chromen-3-ylmethylidene) contributes to its aromatic character.
- The phenylmethyl group (4-methylphenylmethyl) adds steric bulk and aromaticity.
- The double bond (5E) indicates the geometry of the central carbon-carbon double bond.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of a thiazolidine-4-one precursor with an aldehyde or ketone bearing the appropriate chromenyl and phenylmethyl substituents. The reaction typically proceeds under acidic or basic conditions.
Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The thiazolidin-4-one ring can undergo oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The phenylmethyl group can be substituted using various reagents (e.g., halogens, amines, or alkoxides).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, amines, or nucleophiles.
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Alcohol analogs.
- Substitution: Various phenylmethyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry::
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its reactivity in heterocyclic chemistry.
- Potential bioactive properties due to its aromatic and sulfur-containing moieties.
- Studied for antimicrobial, antioxidant, and anti-inflammatory effects.
- Limited industrial applications, but its derivatives may find use in pharmaceuticals or agrochemicals.
Mecanismo De Acción
The exact mechanism remains elusive, but potential molecular targets include enzymes, receptors, or cellular pathways influenced by its structural features.
Comparación Con Compuestos Similares
While unique in its combination of chromenyl, phenylmethyl, and thiazolidin-4-one motifs, similar compounds include thiazolidinones, chromenes, and phenylmethyl-substituted heterocycles.
Propiedades
Número CAS |
618074-26-3 |
|---|---|
Fórmula molecular |
C21H17NO2S2 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17NO2S2/c1-14-6-8-15(9-7-14)12-22-20(23)19(26-21(22)25)11-16-10-17-4-2-3-5-18(17)24-13-16/h2-11H,12-13H2,1H3/b19-11+ |
Clave InChI |
GUEISZAAYPIEKR-YBFXNURJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC4=CC=CC=C4OC3)/SC2=S |
SMILES canónico |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC4=CC=CC=C4OC3)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008123.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)


![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12008151.png)



![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008173.png)

![isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12008185.png)
